N6-Cyclopropyl-9H-purine-2,6-diamine N6-Cyclopropyl-9H-purine-2,6-diamine This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
N6-Cyclopropyl-9H-purine-2,6-diamine is an impurity of Abacavir Sulfate, a nucleoside reverse transcriptase inhibitor.
Brand Name: Vulcanchem
CAS No.: 120503-69-7
VCID: VC21345094
InChI: InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)
SMILES: C1CC1NC2=NC(=NC3=C2NC=N3)N
Molecular Formula: C8H10N6
Molecular Weight: 190.21 g/mol

N6-Cyclopropyl-9H-purine-2,6-diamine

CAS No.: 120503-69-7

Cat. No.: VC21345094

Molecular Formula: C8H10N6

Molecular Weight: 190.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N6-Cyclopropyl-9H-purine-2,6-diamine - 120503-69-7

CAS No. 120503-69-7
Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
IUPAC Name 6-N-cyclopropyl-7H-purine-2,6-diamine
Standard InChI InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)
Standard InChI Key IYWUSKBMXQERLH-UHFFFAOYSA-N
SMILES C1CC1NC2=NC(=NC3=C2NC=N3)N
Canonical SMILES C1CC1NC2=NC(=NC3=C2NC=N3)N
Appearance Off-White to Pale Yellow Solid
Melting Point >170 °C

Chemical Identity and Structural Characteristics

Basic Identification Parameters

N6-Cyclopropyl-9H-purine-2,6-diamine, also known by its pharmacopoeial synonym Cyclopropyldiaminopurine Abacavir, is a purine derivative featuring a cyclopropyl group at the N6 position. This compound is officially identified by CAS number 120503-69-7 and has several recognized synonyms including 2-Amino-6-cyclopropylaminopurine, 6-N-cyclopropyl-7H-purine-2,6-diamine, and 9H-Purine-2,6-diamine, N6-cyclopropyl- . Its molecular structure exhibits a purine scaffold with amino groups at positions 2 and 6, with the latter bearing a cyclopropyl substituent.

Physical and Chemical Properties

The compound's fundamental physical and chemical properties are summarized in Table 1, providing essential information for researchers and pharmaceutical manufacturers.

Table 1: Key Physical and Chemical Properties of N6-Cyclopropyl-9H-purine-2,6-diamine

PropertyValue
CAS Number120503-69-7
Molecular FormulaC₈H₁₀N₆
Molecular Weight190.21 g/mol
SMILES NotationC1CC1NC2=NC(=NC3=C2NC=N3)N
InChIInChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14)

The methanolate form of this compound (N6-Cyclopropyl-9H-purine-2,6-diamine Methanolate) presents a slightly different profile with a molecular formula of C₉H₁₄N₆O and corresponding molecular weight of 222.25 g/mol .

Derivatives and Related Compounds

Structural Variants

Several structural variants of N6-Cyclopropyl-9H-purine-2,6-diamine exist, including more complex derivatives that maintain the core purine scaffold but incorporate additional functional groups. One notable example is the compound with CAS number 1067882-78-3 (9H-Purine-2,6-diamine, N6-cyclopropyl-9-[(1R,4S)-4-[[[tris(1-methylethyl)silyl]oxy]methyl]-2-cyclopenten-1-yl]-), which has the molecular formula C₂₃H₃₈N₆OSi and a molecular weight of 442.67 g/mol . This derivative incorporates a cyclopenten-1-yl group at position 9 and a silyl ether moiety, increasing both its structural complexity and molecular weight.

Comparison with Structurally Related Compounds

Table 2: Comparison of N6-Cyclopropyl-9H-purine-2,6-diamine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Distinction
N6-Cyclopropyl-9H-purine-2,6-diamine120503-69-7C₈H₁₀N₆190.21Base compound
N6-Cyclopropyl-9H-purine-2,6-diamine Methanolate-C₉H₁₄N₆O222.25Methanolate form
9H-Purine-2,6-diamine, N6-cyclopropyl-9-[(1R,4S)-4-[[[tris(1-methylethyl)silyl]oxy]methyl]-2-cyclopenten-1-yl]-1067882-78-3C₂₃H₃₈N₆OSi442.67Contains cyclopenten-1-yl group at position 9 and silyl ether moiety
o-Pyrimidine derivative abacavir-C₁₈H₂₁ClN₁₀O-Contains chloropyrimidin-4-yl group and additional structural elements

Biological Activity and Mechanism of Action

Antiviral Properties

Research has demonstrated that N6-Cyclopropyl-9H-purine-2,6-diamine exhibits significant antiviral properties, particularly against HIV strains. This biological activity is linked to the compound's structural resemblance to nucleosides that are essential for viral replication processes.

Structural Basis for Activity

The compound's unique structure, particularly the cyclopropyl substituent at the N6 position of the purine ring, contributes to its biological activity profile. This structural feature allows the molecule to interact with specific biological targets involved in viral replication processes.

Analytical Considerations

Detection and Quantification Methods

Various analytical techniques can be employed for the detection and quantification of N6-Cyclopropyl-9H-purine-2,6-diamine in pharmaceutical formulations and research settings. These methods typically include:

Table 3: Analytical Methods for N6-Cyclopropyl-9H-purine-2,6-diamine

Analytical TechniqueApplicationAdvantages
High-Performance Liquid Chromatography (HPLC)Quantitative analysis in pharmaceutical formulationsHigh sensitivity, reproducibility, and accuracy
Liquid Chromatography-Mass Spectrometry (LC-MS)Structural confirmation and trace analysisEnhanced selectivity and structural information
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and purity assessmentDetailed structural information
Infrared (IR) SpectroscopyFunctional group identificationRapid analysis and fingerprinting

Reference Standards

Chemical Synthesis and Reactions

Synthetic Approaches

Research Applications

Pharmaceutical Research

N6-Cyclopropyl-9H-purine-2,6-diamine serves as an important tool in pharmaceutical research, particularly in:

  • Impurity profiling of antiretroviral medications

  • Structure-activity relationship studies of purine derivatives

  • Development of analytical methods for quality control

  • Investigation of synthetic routes for related compounds

Future Research Directions

Ongoing research may explore additional applications of N6-Cyclopropyl-9H-purine-2,6-diamine and its derivatives, including:

  • Development of novel antiviral agents

  • Exploration of additional biological activities

  • Optimization of synthetic routes for improved yields and purity

  • Investigation of structure-activity relationships to guide drug design

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